2-クロロ-3-(ピペラジン-1-イル)ピラジン

概要

説明

“2-Chloro-3-(piperazin-1-yl)pyrazine” is a chemical compound that has been studied for its potential use in the development of anti-tubercular agents . It is a derivative of pyrazinamide, a first-line drug used in shortening TB therapy .

Synthesis Analysis

The synthesis of “2-Chloro-3-(piperazin-1-yl)pyrazine” and similar compounds involves several steps. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

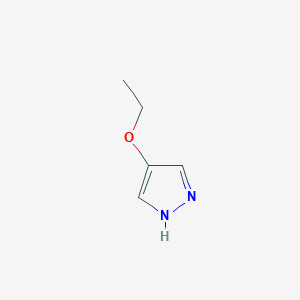

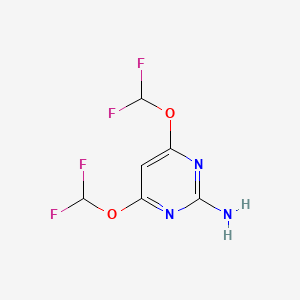

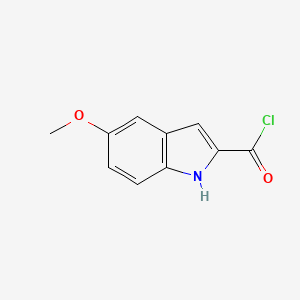

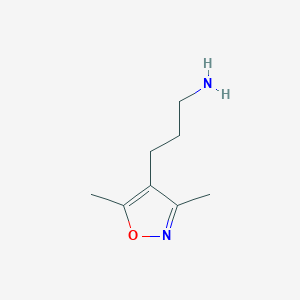

The molecular formula of “2-Chloro-3-(piperazin-1-yl)pyrazine” is C8H11ClN4, and it has a molecular weight of 198.653 . The exact mass is 198.067230, and it has a LogP value of 1.04 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Chloro-3-(piperazin-1-yl)pyrazine” include acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .Physical And Chemical Properties Analysis

“2-Chloro-3-(piperazin-1-yl)pyrazine” has a density of 1.3±0.1 g/cm3 and a boiling point of 342.7±42.0 °C at 760 mmHg . It has a flash point of 161.1±27.9 °C and a vapour pressure of 0.0±0.8 mmHg at 25°C .科学的研究の応用

抗真菌活性

2-クロロ-3-(ピペラジン-1-イル)ピラジンと構造的に類似した化合物は、C. アルビカンスやC. ガリブラタ などの特定のカンジダ菌株に対して中等度の抗真菌活性を示すことが報告されています。

抗菌性

2-クロロ-3-(ピペラジン-1-イル)ピラジンの具体的なデータは見つかりませんでしたが、関連するピペラジン誘導体が合成され、抗菌活性について評価されています .

化学合成

この化合物は、類似のピペラジニル-ピラジン誘導体を含む研究で示唆されているように、より複雑な化学構造の合成における中間体として使用できます .

結核治療

ピラジン-ピペラジンの誘導体は、結核菌に対する抗結核剤として使用される可能性があり、設計および合成されています .

創薬

ピペラジニル-ピラジン化合物の構造修飾は、コア構造が生物活性を高めたり、毒性を低減したりするように修飾される創薬における潜在的な用途を示唆しています .

作用機序

Target of Action

The primary target of 2-Chloro-3-(piperazin-1-yl)pyrazine is Mycobacterium tuberculosis H37Ra , the bacterium responsible for tuberculosis . This compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives designed for their anti-tubercular activity .

Mode of Action

It’s known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Pharmacokinetics

Its molecular weight (198653) and LogP (104) suggest that it may have suitable properties for bioavailability .

Result of Action

The result of the action of 2-Chloro-3-(piperazin-1-yl)pyrazine is the inhibition of Mycobacterium tuberculosis H37Ra growth, as evidenced by its IC50 values . This suggests that the compound has a cytostatic effect, halting the proliferation of the bacteria.

Action Environment

Its storage condition is recommended to be at 2-8°c , suggesting that temperature could be a factor influencing its stability.

将来の方向性

生化学分析

Biochemical Properties

2-Chloro-3-(piperazin-1-yl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, ranging from covalent binding to non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of 2-Chloro-3-(piperazin-1-yl)pyrazine on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of certain genes involved in cell proliferation and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2-Chloro-3-(piperazin-1-yl)pyrazine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in conformational changes in the target biomolecule, affecting its activity and function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-3-(piperazin-1-yl)pyrazine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of degradation products that may have different biological activities. Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Chloro-3-(piperazin-1-yl)pyrazine vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the biological activity of this compound changes significantly at certain dosage levels .

Metabolic Pathways

2-Chloro-3-(piperazin-1-yl)pyrazine is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. This compound can also influence metabolic flux by interacting with key metabolic enzymes, thereby affecting the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of 2-Chloro-3-(piperazin-1-yl)pyrazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of this compound in different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and subsequently distributed to various organelles, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of 2-Chloro-3-(piperazin-1-yl)pyrazine is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications may direct this compound to its specific subcellular location, where it can interact with its target biomolecules and exert its biological effects .

特性

IUPAC Name |

2-chloro-3-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-7-8(12-2-1-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEFEUMYRXRNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555624 | |

| Record name | 2-Chloro-3-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85386-99-8 | |

| Record name | 2-Chloro-3-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone](/img/structure/B1317621.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1317632.png)